molecular formula C17H15N3O4 B4684804 3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile

3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile

Cat. No. B4684804
M. Wt: 325.32 g/mol
InChI Key: OXJCDDARIIBFBC-KAMYIIQDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile, commonly known as MNFA, is a synthetic compound that has been studied extensively for its potential applications in scientific research. MNFA is a member of the acrylonitrile family of compounds, which are known for their diverse chemical and biological properties. In

Mechanism of Action

The mechanism of action of MNFA is not fully understood, but it is believed to involve the formation of covalent bonds with biomolecules. MNFA contains a highly reactive nitrile group, which can react with thiol groups on proteins and other biomolecules. This covalent bond formation can lead to changes in the conformation and function of the biomolecule, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects:
MNFA has been shown to have a variety of biochemical and physiological effects, depending on the specific biomolecule it interacts with. For example, MNFA has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. MNFA has also been shown to induce cell death in certain cancer cell lines, although the exact mechanism of this effect is not fully understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MNFA in lab experiments is its high selectivity for certain biomolecules. MNFA can be used to selectively label proteins or nucleic acids, allowing researchers to study specific biological processes in detail. Additionally, MNFA is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of MNFA is its potential toxicity to cells and organisms, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for MNFA research, including the development of new fluorescent probes for imaging biological systems, the study of enzyme kinetics and mechanisms of action, and the development of new therapeutic agents for the treatment of diseases such as cancer. Additionally, MNFA could be used in the development of new materials with unique chemical and physical properties, such as polymers or nanomaterials. Overall, MNFA is a versatile and promising compound with many potential applications in scientific research.

Scientific Research Applications

MNFA has been used in numerous scientific studies due to its unique chemical properties. One of the most promising applications of MNFA is in the development of fluorescent probes for imaging biological systems. MNFA has been shown to selectively bind to proteins, nucleic acids, and other biomolecules, making it an ideal candidate for use in imaging studies. Additionally, MNFA has been used as a tool for studying enzyme kinetics and as a substrate for enzyme-catalyzed reactions.

properties

IUPAC Name

(E)-3-(5-morpholin-4-ylfuran-2-yl)-2-(3-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c18-12-14(13-2-1-3-15(10-13)20(21)22)11-16-4-5-17(24-16)19-6-8-23-9-7-19/h1-5,10-11H,6-9H2/b14-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXJCDDARIIBFBC-KAMYIIQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC=C(O2)C=C(C#N)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C2=CC=C(O2)/C=C(/C#N)\C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
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3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
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3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
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3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
Reactant of Route 5
3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile
Reactant of Route 6
3-[5-(4-morpholinyl)-2-furyl]-2-(3-nitrophenyl)acrylonitrile

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